Dihydromyricetin, also known as Ampelopsin, is a naturally occurring flavonoid found abundantly in the vine tea plant Ampelopsis grossedentata, traditionally used in Chinese medicine. [] It belongs to the subclass of flavanonols, characterized by a 2,3-double bond in the flavonoid backbone. [] Dihydromyricetin has garnered significant interest in scientific research due to its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties. []
Dihydromyricetin, also known as dihydromyricetin, is a flavonoid compound predominantly found in the leaves of the plant Ampelopsis grossedentata, commonly used in traditional medicine in various cultures, particularly in China. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Dihydromyricetin is classified as a flavonoid, specifically a type of flavanol, characterized by its multiple hydroxyl groups that contribute to its bioactivity and solubility.
Dihydromyricetin is primarily sourced from the plant Ampelopsis grossedentata, which has been utilized for centuries in herbal teas and traditional remedies. The compound can also be extracted from other plants within the same family. It belongs to the class of flavonoids, which are polyphenolic compounds known for their health benefits. The classification of dihydromyricetin can be further detailed as follows:
The synthesis of dihydromyricetin can be achieved through various methods, including:
The extraction process often involves maceration or ultrasonic-assisted extraction followed by purification techniques like high-performance liquid chromatography (HPLC) to isolate dihydromyricetin from complex mixtures .
Dihydromyricetin has a molecular formula of C15H12O7 and a molar mass of approximately 300.25 g/mol. The structure features multiple hydroxyl groups that contribute to its chemical reactivity and biological activity.
Dihydromyricetin participates in various chemical reactions typical of flavonoids:
The reactivity of dihydromyricetin is largely attributed to its hydroxyl groups, which can donate electrons during redox reactions or participate in hydrogen bonding with other molecules.
The mechanism of action of dihydromyricetin involves several pathways:
Studies have shown that dihydromyricetin maintains its antioxidant activity even after processing at high temperatures, making it suitable for various applications in food and pharmaceuticals .
Dihydromyricetin has a wide range of scientific uses:
Alcohol use disorders (AUDs) involve neuroadaptive changes in GABAA receptors (GABAARs), particularly alterations in subunit composition and receptor trafficking. Dihydromyricetin (DHM) counteracts ethanol-induced plasticity by normalizing receptor subunit expression and function. Chronic ethanol exposure upregulates hippocampal GABAAR α4 subunits—a key marker of pathological plasticity associated with tolerance and withdrawal. DHM administration (1 μM in vitro; 1 mg/kg in vivo) significantly reduces α4 overexpression in rodent models, thereby restoring physiological GABAergic inhibition [1] [5].
Mechanistically, DHM prevents ethanol-induced shifts in receptor localization. Chronic intermittent ethanol (CIE) exposure promotes translocation of extrasynaptic δ-subunit-containing GABAARs to synaptic sites, increasing neuronal excitability. DHM blocks this translocation, maintaining normal receptor distribution and inhibitory tone [1] [4]. This modulation is critical for reversing alcohol tolerance, as evidenced by DHM’s ability to shorten the duration of ethanol-induced loss of righting reflex (LORR) in rats by >40% [5].
Table 1: DHM Reversal of GABAAR Plasticity in Ethanol-Exposed Rodents
Plasticity Marker | Ethanol Effect | DHM Intervention | Observed Outcome |
---|---|---|---|
α4 Subunit expression | ↑ 2.5-fold in hippocampus | Normalized to baseline | Restored GABAergic inhibition |
δ-Subunit localization | Shifted to synaptic sites | Blocked translocation | Maintained tonic inhibition |
Receptor responsiveness | ↓ GABA sensitivity | Enhanced GABAAR function | Reduced LORR duration |
Ethanol potentiates both synaptic (phasic) and extrasynaptic (tonic) GABAAR currents at concentrations achieved during social drinking (≤30 mM). DHM selectively antagonizes ethanol’s effects on these pathways through distinct mechanisms:
Electrophysiological studies confirm DHM restores balanced inhibition by simultaneously:
Table 2: DHM Antagonism of Ethanol’s GABAergic Effects
Signaling Pathway | Ethanol Potentiation | DHM Action | Molecular Target |
---|---|---|---|
Synaptic (phasic) | ↑ GABA-evoked currents by 150% | ↓ Currents to baseline | Postsynaptic BZ site |
Extrasynaptic (tonic) | ↑ Tonic currents by 200% | Blocks δ-subunit modulation | Extrasynaptic GABAARs |
Presynaptic | ↑ GABA release probability | Normalizes vesicle release | Presynaptic terminals |
DHM’s anti-alcohol effects are mediated primarily through benzodiazepine (BZ) binding sites on GABAARs. Competitive binding assays demonstrate DHM inhibits [3H]flunitrazepam binding with an IC50 of 4.36 μM, confirming direct interaction with BZ sites [1] [3]. This interaction is functionally significant, as the BZ antagonist flumazenil (10 mg/kg in vivo; 10 μM in vitro) completely abolishes DHM’s ability to:
The flumazenil-sensitive mechanism indicates DHM acts as a functional antagonist at BZ sites during ethanol exposure. Unlike classical BZ agonists, DHM does not potentiate GABA currents alone but selectively blocks ethanol’s allosteric effects. This underlies its efficacy in ameliorating withdrawal symptoms without intrinsic sedative or addictive properties [3] [5].
Behavioral studies in rodent models validate DHM’s ability to counteract core features of alcohol withdrawal:
These behavioral improvements are mechanistically linked to DHM’s rescue of GABAergic deficits. GAD65-deficient mice—which exhibit innate GABA deficiency—show analogous anxiety and seizure phenotypes that are ameliorated by GABAAR-targeting interventions [10].
Table 3: Behavioral Outcomes of DHM Treatment in Rodent AUD Models
Withdrawal Symptom | Test Paradigm | DHM Efficacy | Neural Correlate |
---|---|---|---|
Anxiety | Elevated plus maze | ↑ Open-arm time by 65% | Amygdala GABAAR normalization |
Seizure susceptibility | PTZ challenge | ↑ Seizure latency by 150% | Hippocampal inhibition restoration |
Alcohol preference | Two-bottle choice | ↓ Ethanol intake by 50% | Mesolimbic reward pathway modulation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7